molecular formula C16H18F3N5O2 B2554533 4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034329-23-0

4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2554533
CAS RN: 2034329-23-0
M. Wt: 369.348
InChI Key: VMXYRHOMTHKGFJ-UHFFFAOYSA-N
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Description

4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H18F3N5O2 and its molecular weight is 369.348. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Perkin-Acyl-Mannich Reaction

This compound serves as a valuable building block in the copper-catalyzed Perkin-acyl-Mannich reaction, facilitating the regioselective introduction of methoxycarbonyl methyl groups into unsubstituted pyridines under mild conditions. This process yields N-acetyl-1,2-dihydropyridyl acetic acid methyl ester, a precursor for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns, demonstrating its utility in diversifying piperidine scaffolds (Crotti, Berti, & Pineschi, 2011).

Synthesis of Triazolopyridine, Pyridotriazine, and Pyridine-Pyrazole Derivatives

The compound's versatility is further highlighted in the synthesis and pharmacological study of novel pyridine and fused pyridine derivatives. This research pathway starts from a related compound, leading to a variety of derivatives including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids. These compounds have been evaluated for antimicrobial and antioxidant activities, showcasing the compound's potential as a precursor for bioactive molecules (Flefel et al., 2018).

Development of Heterocyclic Compounds

Research also extends to the development of heterocyclic compounds, such as the synthesis of (1H-Azol-1-yl)piperidines, where this compound acts as a critical intermediate. This synthesis process involves the arylation of azoles with bromopyridines and subsequent reduction, applicable to both azoles and their benzo analogues, underscoring its adaptability in constructing heterocyclic structures (Shevchuk et al., 2012).

Molecular Docking and Screening

Furthermore, the compound has been utilized in molecular docking and in vitro screening studies. Such research avenues explore its derivatives' interactions with target proteins, revealing moderate to good binding energies. This suggests the potential for developing therapeutic agents by leveraging the compound's structural framework (El-Sofany et al., 2018).

properties

IUPAC Name

4-methyl-2-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2/c1-22-14(16(17,18)19)21-24(15(22)26)12-4-7-23(8-5-12)13(25)9-11-3-2-6-20-10-11/h2-3,6,10,12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXYRHOMTHKGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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